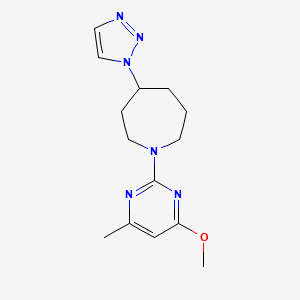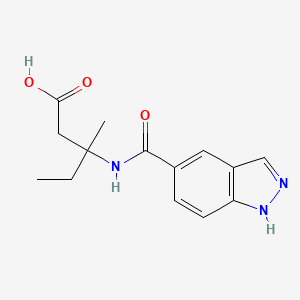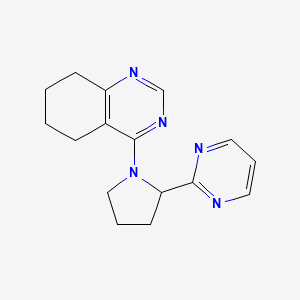
1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane, also known as MPAZ, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains both pyrimidine and azepane rings. MPAZ has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane has been shown to selectively inhibit the activity of a specific protein kinase, known as PAK4. This inhibition leads to a decrease in the activity of downstream signaling pathways, which can affect various cellular processes, including cell migration, invasion, and proliferation.
Biochemical and Physiological Effects
Studies have shown that 1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane can affect various cellular processes, including cell migration, invasion, and proliferation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane in lab experiments include its selectivity for PAK4 inhibition and its potential as a tool for studying the role of PAK4 in various biological processes. However, limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research involving 1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane. These include further studies to determine its safety and efficacy in vivo, as well as its potential applications in cancer therapy and anti-inflammatory treatments. Additionally, 1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane could be used in combination with other drugs to enhance their efficacy or overcome drug resistance. Finally, 1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane could be used as a tool for studying the role of PAK4 in various biological processes, including cancer progression and inflammation.
Métodos De Síntesis
1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane has been synthesized using different methods, including the reaction of 4-methoxy-6-methylpyrimidin-2-amine with 1-(azidomethyl)azepane in the presence of a copper catalyst. Another method involves the reaction of 4-methoxy-6-methylpyrimidin-2-amine with 1-(prop-2-yn-1-yl)azepane in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane has been studied for its potential applications in scientific research. It has been shown to selectively inhibit the activity of a specific protein kinase, which is involved in cell signaling pathways. This makes 1-(4-Methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane a potential tool for studying the role of this protein kinase in various biological processes.
Propiedades
IUPAC Name |
1-(4-methoxy-6-methylpyrimidin-2-yl)-4-(triazol-1-yl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-11-10-13(21-2)17-14(16-11)19-7-3-4-12(5-8-19)20-9-6-15-18-20/h6,9-10,12H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSMOCBSFTUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(CC2)N3C=CN=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-oxopyrrolidin-3-yl)methyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide](/img/structure/B7360108.png)
![N-[[3-(hydroxymethyl)-1H-1,2,4-triazol-5-yl]methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7360129.png)
![N-methyl-N-[1-[(2-phenyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]methanesulfonamide](/img/structure/B7360142.png)
![9-[(2-Phenyl-1,3-oxazol-5-yl)methyl]-2lambda6-thia-9-azaspiro[4.5]decane 2,2-dioxide](/img/structure/B7360144.png)
![2-[1-(4-Benzylsulfonylpiperazin-1-yl)ethyl]pyrimidine](/img/structure/B7360151.png)
![1-(5-chloropyridin-3-yl)-3-[(2S)-1-hydroxypropan-2-yl]urea](/img/structure/B7360157.png)
![4-[3-Chloro-4-(pyridin-2-ylmethoxy)anilino]-1-methylcyclohexan-1-ol](/img/structure/B7360165.png)
![2,2-Difluoro-3-[4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]propan-1-ol](/img/structure/B7360171.png)
![2,2-Difluoro-3-(4-imidazo[1,5-a]quinoxalin-4-ylpiperazin-1-yl)propan-1-ol](/img/structure/B7360175.png)
![1-Tert-butyl-4-[4-(triazol-1-yl)azepan-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B7360182.png)

![1-cyclopentyl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7360200.png)
![4-[(Dimethylamino)methyl]-1-(5-fluoropyrimidin-2-yl)piperidin-4-ol](/img/structure/B7360221.png)